Molecular Identity and Physicochemical Distinction from O-Desmethyl and N-Desacetyl Impurities
Desacetyl Desmethyl Lacosamide is chemically distinct from its closest impurities, O-Desmethyl Lacosamide (Impurity F) and N-Desacetyl Lacosamide (Impurity D). The target compound is a double-desubstituted derivative, lacking both the N-acetyl and O-methyl groups, which directly impacts its molecular weight, polarity, and chromatographic behavior [1]. This unique molecular signature is critical for resolving it from the parent drug and other impurities during HPLC analysis, ensuring accurate quantification of the specific impurity profile required by regulatory agencies [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 194.23 |
| Comparator Or Baseline | O-Desmethyl Lacosamide: 236.27 ; N-Desacetyl Lacosamide: 236.27 [3]; Lacosamide: 250.29 |
| Quantified Difference | -42.04 g/mol vs O-Desmethyl; -42.04 g/mol vs N-Desacetyl; -56.06 g/mol vs Lacosamide |
| Conditions | Calculated based on molecular formula C10H14N2O2 |
Why This Matters
The significantly lower molecular weight ensures a unique retention time in reverse-phase HPLC, preventing co-elution with other impurities and enabling selective, accurate quantification.
- [1] SynZeal. Lacosamide EP Impurity E (R-isomer). CAS: 175481-39-7. View Source
- [2] ChemWhat. Lacosamide EP Impurity E (R-isomer). CAS: 175481-39-7. View Source
- [3] ChemWhat. Lacosamide EP Impurity D (R-isomer). CAS: 196601-69-1. View Source
